Cas no 1346692-24-7 (5-(2,5-Difluorophenyl)nicotinonitrile)

5-(2,5-Difluorophenyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(2,5-Difluorophenyl)nicotinonitrile
- 5-(2,5-difluorophenyl)pyridine-3-carbonitrile
- DTXSID40744931
- 1346692-24-7
-
- インチ: InChI=1S/C12H6F2N2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H
- InChIKey: XWWRGWSPBNWUIN-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1F)C2=CN=CC(=C2)C#N)F
計算された属性
- せいみつぶんしりょう: 216.04990452g/mol
- どういたいしつりょう: 216.04990452g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
5-(2,5-Difluorophenyl)nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177819-1g |
5-(2,5-difluorophenyl)nicotinonitrile |
1346692-24-7 | 95% | 1g |
$533 | 2022-06-13 | |
Cooke Chemical | BD2613848-1g |
5-(2,5-Difluorophenyl)nicotinonitrile |
1346692-24-7 | 95+% | 1g |
RMB 2576.00 | 2025-02-21 | |
Chemenu | CM177819-1g |
5-(2,5-difluorophenyl)nicotinonitrile |
1346692-24-7 | 95% | 1g |
$533 | 2021-08-05 | |
Alichem | A019109689-1g |
5-(2,5-Difluorophenyl)nicotinonitrile |
1346692-24-7 | 95% | 1g |
492.20 USD | 2021-06-17 |
5-(2,5-Difluorophenyl)nicotinonitrile 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
5-(2,5-Difluorophenyl)nicotinonitrileに関する追加情報
Introduction to 5-(2,5-Difluorophenyl)nicotinonitrile (CAS No. 1346692-24-7)
5-(2,5-Difluorophenyl)nicotinonitrile, identified by its Chemical Abstracts Service (CAS) number 1346692-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrile derivatives, characterized by the presence of a cyano group (-CN) attached to an aromatic ring system. The unique structural features of 5-(2,5-Difluorophenyl)nicotinonitrile, particularly the fluorinated phenyl moiety, contribute to its distinct chemical properties and potential biological activities.
The synthesis and application of 5-(2,5-Difluorophenyl)nicotinonitrile have been extensively explored in recent years, driven by its promising role as a building block in the development of novel therapeutic agents. The fluorine atoms at the 2 and 5 positions of the phenyl ring enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design. Furthermore, the nitrile group can serve as a versatile functional handle for further chemical modifications, enabling the creation of more complex molecules with tailored pharmacological properties.
In contemporary pharmaceutical research, 5-(2,5-Difluorophenyl)nicotinonitrile has been investigated for its potential applications in addressing various diseases. One of the most compelling areas of interest is its role in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. Recent studies have demonstrated that compounds structurally related to 5-(2,5-Difluorophenyl)nicotinonitrile can modulate key metabolic pathways such as glycolysis and glutaminolysis, which are often dysregulated in tumor cells. By selectively inhibiting these pathways, such compounds may offer a novel therapeutic strategy for cancer treatment.
Additionally, 5-(2,5-Difluorophenyl)nicotinonitrile has shown promise in the development of antiviral agents. The fluorinated aromatic ring enhances binding affinity to viral proteases and polymerases, making it an effective scaffold for designing inhibitors against RNA viruses. Preliminary studies have indicated that derivatives of this compound exhibit potent antiviral activity against several strains of influenza virus and coronaviruses. These findings highlight the compound's potential as a lead molecule in antiviral drug discovery.
The pharmacokinetic profile of 5-(2,5-Difluorophenyl)nicotinonitrile is another critical aspect that has been thoroughly examined. The presence of fluorine atoms improves its bioavailability by increasing fat solubility while minimizing rapid metabolic degradation. This balance between lipophilicity and metabolic stability makes it an ideal candidate for oral administration, which is often preferred in clinical settings due to ease of dosing and patient compliance.
From a synthetic chemistry perspective, 5-(2,5-Difluorophenyl)nicotinonitrile serves as a valuable intermediate in multi-step organic synthesis. The nitrile group can be readily converted into other functional groups such as amides or carboxylic acids through hydrolysis or reduction reactions. This versatility allows chemists to explore diverse structural modifications without compromising the core pharmacophore. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have further expanded the synthetic toolbox for elaborating derivatives of 5-(2,5-Difluorophenyl)nicotinonitrile.
The computational modeling and molecular dynamics studies have also played a pivotal role in understanding the interactions between 5-(2,5-Difluorophenyl)nicotinonitrile and biological targets. These studies provide insights into how the compound binds to enzymes and receptors at the atomic level, guiding rational drug design efforts. By leveraging computational techniques such as molecular docking and virtual screening, researchers can predict the binding affinity and selectivity of new analogs before conducting costly wet-lab experiments.
The safety profile of 5-(2,5-Difluorophenyl)nicotinonitrile has been evaluated through preclinical toxicology studies conducted on cell cultures and animal models. These studies have demonstrated that the compound exhibits low toxicity at therapeutic doses while maintaining high efficacy in biological assays. However, further investigations are warranted to fully understand its long-term safety implications before human clinical trials can be initiated.
In conclusion, 5-(2,5-Difluorophenyl)nicotinonitrile (CAS No. 1346692-24-7) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it an excellent candidate for developing novel drugs targeting cancer metabolism and viral infections. Ongoing research continues to uncover new synthetic strategies and pharmacological applications for this compound, reinforcing its importance as a cornerstone molecule in modern medicinal chemistry.
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